molecular formula C16H18ClN B12280338 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

Cat. No.: B12280338
M. Wt: 259.77 g/mol
InChI Key: NENRMKASVRBGLF-UHDJGPCESA-N
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Description

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride is a chemical compound with the molecular formula C16H17N·HCl. It is known for its unique structure, which includes a phenylethenyl group attached to a phenyl ring, connected to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride typically involves the reaction of 4-(2-Phenylethenyl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenylethenyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H18ClN

Molecular Weight

259.77 g/mol

IUPAC Name

2-[4-[(E)-2-phenylethenyl]phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+;

InChI Key

NENRMKASVRBGLF-UHDJGPCESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl

Origin of Product

United States

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